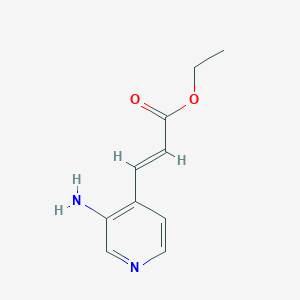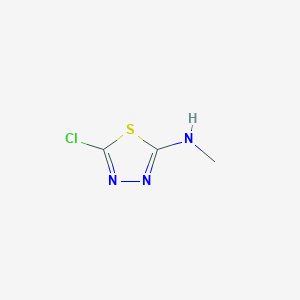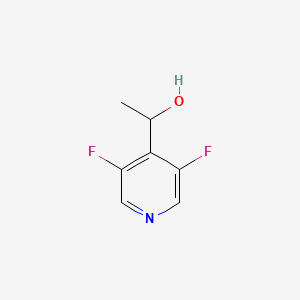
1-Boc-5-(4-chlorobenzoyl)azepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-5-(4-chlorobenzoyl)azepan-4-one is a chemical compound with the molecular formula C18H22ClNO4 It is a derivative of azepanone, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorobenzoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the azepanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Addition of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced through an acylation reaction. This involves reacting the Boc-protected azepanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Hydrolysis: Yields the free amine derivative.
Reduction: Produces the corresponding alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Boc-5-(4-chlorobenzoyl)azepan-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: It is explored for its potential in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Boc-5-(4-chlorobenzoyl)azepan-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
Comparaison Avec Des Composés Similaires
1-Boc-5-benzoylazepan-4-one: Similar structure but lacks the chlorine atom in the benzoyl group.
1-Boc-5-(4-methylbenzoyl)azepan-4-one: Features a methyl group instead of a chlorine atom in the benzoyl moiety.
Uniqueness: 1-Boc-5-(4-chlorobenzoyl)azepan-4-one is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Propriétés
Formule moléculaire |
C18H22ClNO4 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
tert-butyl 4-(4-chlorobenzoyl)-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C18H22ClNO4/c1-18(2,3)24-17(23)20-10-8-14(15(21)9-11-20)16(22)12-4-6-13(19)7-5-12/h4-7,14H,8-11H2,1-3H3 |
Clé InChI |
MUHSQRXBQWYUFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)


![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)




![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)


